molecular formula C27H27NO5 B3110059 (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate CAS No. 178181-74-3

(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate

Cat. No.: B3110059
CAS No.: 178181-74-3
M. Wt: 445.5 g/mol
InChI Key: DIIIJAKNDRLSNK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate is a complex organic compound that is often used in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness

What sets (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate apart from similar compounds is its specific structure, which includes a benzyl group and a hydroxypentanoate moiety. This unique combination of functional groups makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c29-16-8-15-25(26(30)32-17-19-9-2-1-3-10-19)28-27(31)33-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25,29H,8,15-18H2,(H,28,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIIJAKNDRLSNK-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
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(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
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